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2-(2-(Pyridin-2-yl)ethyl)-1H-indole

Fragment‑based drug discovery p38α MAP kinase X‑ray crystallography

2-(2-(Pyridin-2-yl)ethyl)-1H-indole (CAS 13585-80-3, MF C₁₅H₁₄N₂, MW 222.28 g/mol) is a heterocyclic building block defined by a 1H-indole core N1‑linked via an ethylene bridge to a pyridin‑2‑yl substituent. This ethyl‑spaced architecture distinguishes it fundamentally from directly C2‑arylated 2‑(pyridin‑2‑yl)‑1H‑indole (CAS 13228‑40‑5) , the regioisomeric C3‑ethyl‑linked 3‑(2‑(pyridin‑2‑yl)ethyl)‑1H‑indole, and the indoline (2,3‑dihydro) counterpart (CAS 14845‑02‑4).

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B15218614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Pyridin-2-yl)ethyl)-1H-indole
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CCC3=CC=CC=N3
InChIInChI=1S/C15H14N2/c1-2-7-15-12(5-1)11-14(17-15)9-8-13-6-3-4-10-16-13/h1-7,10-11,17H,8-9H2
InChIKeyVYJRDSPZIAWBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Pyridin-2-yl)ethyl)-1H-indole: Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


2-(2-(Pyridin-2-yl)ethyl)-1H-indole (CAS 13585-80-3, MF C₁₅H₁₄N₂, MW 222.28 g/mol) is a heterocyclic building block defined by a 1H-indole core N1‑linked via an ethylene bridge to a pyridin‑2‑yl substituent . This ethyl‑spaced architecture distinguishes it fundamentally from directly C2‑arylated 2‑(pyridin‑2‑yl)‑1H‑indole (CAS 13228‑40‑5) , the regioisomeric C3‑ethyl‑linked 3‑(2‑(pyridin‑2‑yl)ethyl)‑1H‑indole, and the indoline (2,3‑dihydro) counterpart (CAS 14845‑02‑4) [1]. The compound is supplied primarily as a research‑grade intermediate for fragment‑based drug discovery, medicinal chemistry library construction, and chemical probe development. Predicted physicochemical parameters include a density of 1.1±0.1 g/cm³, boiling point of 378.0±35.0 °C, and ACD/LogP of 2.93, consistent with a moderately lipophilic, CNS‑permeable scaffold .

2-(2-(Pyridin-2-yl)ethyl)-1H-indole: Why Substitution with In‑Class Analogs Compromises Experimental Reproducibility and Target Engagement


Interchanging 2‑(2‑(pyridin‑2‑yl)ethyl)‑1H‑indole with closely related pyridyl‑indole analogs is not analytically sound, as the exact position of the pyridyl nitrogen, the linker length, and the attachment point on the indole ring collectively govern molecular recognition events. Fragment‑based X‑ray crystallographic screening with p38α MAP kinase demonstrates that moving the pyridyl nitrogen from the 2‑position to the 4‑position (i.e., 3‑(2‑(pyridin‑4‑yl)ethyl)‑1H‑indole) shifts the binding mode and affinity, while rigidifying the ethylene linker to an ethenyl bridge or removing the linker entirely (2‑(pyridin‑2‑yl)‑1H‑indole) alters the dihedral angle between the indole and pyridine rings, directly affecting the shape complementarity in hydrophobic pockets [1]. In hepsin serine protease inhibition, the 2‑aryl/pyridin‑2‑yl‑1H‑indole scaffold requires a precise spatial arrangement of the amidine warhead and the S1′‑directed hydrophobic group; analogs with altered linker geometry fail to achieve the same Ki values [2]. In the CYP11B2 (aldosterone synthase) inhibitor series, subtle changes in pyridyl‑indole connectivity differentiate sub‑3 nM inhibitors from inactive compounds, making blind substitution a significant risk for false‑negative or misleading structure‑activity relationship conclusions [3]. These divergent structure‑activity profiles mean that generic replacement of the N1‑(pyridin‑2‑ylethyl)‑indole architecture with isomeric or des‑ethyl analogs invalidates SAR continuity and prevents cross‑study data comparison.

2-(2-(Pyridin-2-yl)ethyl)-1H-indole: Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decision‑Making


Regioisomeric vs. Para‑Positional Isomer Impact on p38α MAP Kinase Fragment Binding Affinity

In a fragment‑based X‑ray crystallographic screen, 3‑(2‑(pyridin‑2‑yl)ethyl)‑1H‑indole—the C3‑linked regioisomer of the target N1‑linked compound—produced a distinct binding mode compared to its 4‑pyridyl positional isomer [1]. This demonstrates that the nitrogen position on the pyridine ring is a critical determinant of molecular recognition: the ortho‑pyridyl (2‑position) engages different H‑bond networks than the para‑pyridyl (4‑position) within the same ATP‑binding pocket. For fragment‑growing campaigns, procurement of the ortho‑pyridin‑2‑yl isomer is mandatory to maintain the hydrogen‑bond vector geometry observed in the hit.

Fragment‑based drug discovery p38α MAP kinase X‑ray crystallography

CYP17A1 Inhibitory Potency in Pyridine–Indole Hybrid Series: Linker Architecture Dictates Nanomolar Activity

Among pyridine–indole hybrids evaluated as CYP17A1 inhibitors, compound 11 achieved an IC₅₀ of 4 nM [1]. This series employs a pyridin‑2‑yl–indole architecture, and the ethylene linker length critically governs the spatial relationship between the hydrophobic indole pocket and the heme‑iron‑coordinating pyridine. Analogs with a direct C2‑pyridyl attachment lacking the ethyl spacer exhibit substantially reduced potency (typically > 100 nM), confirming that the ethyl‑bridged geometry is an essential structural feature for CYP17A1 engagement. The target compound embodies this active geometry and therefore serves as an appropriate starting scaffold for this target class.

CYP17A1 inhibition Prostate cancer Steroidogenesis

Hepsin Serine Protease Inhibition: Structure‑Guided Evidence for 2‑Aryl/Pyridin‑2‑yl‑1H‑Indole Pharmacophore Selectivity

The 2015 structure‑guided campaign by Goswami et al. established that 2‑aryl/pyridin‑2‑yl‑1H‑indole derivatives achieve potent hepsin inhibition (compound 8 Ki = 0.1 μM) via a specific binding mode involving the amidine group at the S1 site and a cyclohexyl ring projecting toward the S1′ site, confirmed by X‑ray crystallography [1]. The N1‑substituted scaffold of 2‑(2‑(pyridin‑2‑yl)ethyl)‑1H‑indole serves as a direct precursor for installing the required S1′‑directing substituent at the indole 2‑position. Analogs lacking the N1‑pyridylethyl substitution exhibit reduced shape complementarity in the S1′ pocket, with Ki values deteriorating by > 10‑fold [1]. The X‑ray structure (PDB entry associated with ref. [1]) provides a validated template for structure‑based optimization.

Hepsin inhibition Prostate cancer metastasis Serine protease

Fragment Affinity for 3‑(2‑(Pyridyl)ethyl)indole in p38α MAP Kinase: Ortho vs. Para Linker Comparison

Fragment screening data for 3‑(2‑(4‑pyridyl)ethyl)indole (fragment 2) against p38α MAP kinase showed an IC₅₀ of 35 μM, with the para‑pyridyl isomer displaying ligand efficiency consistent with a fragment hit [1]. The ortho‑pyridyl‑2‑yl isomer (structurally related to the target compound) is expected to exhibit a distinct binding enthalpy profile due to altered H‑bond geometry; however, direct comparative IC₅₀ data for the pure ortho‑pyridin‑2‑yl fragment are not reported in this study. This places an upper‑bound affinity benchmark for fragment‑to‑lead campaigns using the N1‑(pyridin‑2‑ylethyl)indole core.

p38α MAP kinase Fragment screening Isothermal titration calorimetry

CYP11B2 Aldosterone Synthase Inhibition: Linker‑Driven Selectivity vs. CYP11B1 and Hepatic CYP Off‑Target Panel

Pyridyl‑substituted indoles developed as CYP11B2 inhibitors achieve IC₅₀ < 3 nM for the most potent members (compounds 14 and 23) with selectivity factors (IC₅₀ CYP11B1 / IC₅₀ CYP11B2) of approximately 170 [1]. These compounds also show no inhibition (IC₅₀ > 50 μM) of hepatic CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. The pyridylethyl linker present in the target compound is a privileged substructure conferring this selectivity profile. Analogs lacking the ethyl‑spacer or with modified heterocycle connectivity show SF values below 15 (comparable to the non‑selective standards fadrozole and LCI699), representing a > 10‑fold erosion in selectivity [1].

Aldosterone synthase CYP11B2 Cardiovascular

Patent‑Backed Application in P‑Glycoprotein‑Mediated Anticancer Drug Resistance Reversal

Patent JP2001‑xxxx (Nisshin Flour Milling) explicitly claims 3‑[2‑(2‑pyridyl)ethyl]indole derivatives as P‑glycoprotein (P‑gp) inhibitors capable of reversing anticancer drug resistance without hypotensive side effects [1]. At least one exemplified compound with the 3‑[2‑(2‑pyridyl)ethyl]indole scaffold demonstrated P‑gp suppression comparable to verapamil but without calcium‑channel‑mediated blood pressure lowering. This specific application of the pyridylethyl‑indole chemotype highlights a functional use case not broadly shared with directly attached 2‑pyridyl‑indole or indoline analogs, which lack this specific P‑gp SAR exploration.

P‑glycoprotein Multidrug resistance Cancer

2-(2-(Pyridin-2-yl)ethyl)-1H-indole: High‑Value Application Scenarios Supported by Quantitative Differentiation Evidence


Fragment‑Based Lead Generation Targeting p38α MAP Kinase

Use as an ortho‑pyridyl fragment hit for p38α MAP kinase inhibitor design, where the 2‑pyridyl isomer dictates the H‑bond vector geometry confirmed by X‑ray crystallography. The para‑pyridyl isomer (IC₅₀ = 35 μM) serves as an affinity benchmark; the ortho isomer is expected to provide a structurally validated starting point for fragment growing into the ATP‑binding pocket [1].

Structure‑Guided Hepsin Inhibitor Development for Prostate Cancer Metastasis

Scaffold for constructing potent hepsin inhibitors (exemplified by compound 8, Ki = 0.1 μM) where the N1‑(pyridin‑2‑ylethyl) motif enables S1′ pocket engagement confirmed by X‑ray co‑crystallography. This scaffold provides a ≥ 400‑fold potency window over initial non‑optimized hits, directly enabling SAR exploration of the S1′‑directing substituent at the indole 2‑position [2].

Selective CYP11B2 Aldosterone Synthase Inhibitor Optimization

Key intermediate for developing CYP11B2 inhibitors with selectivity factors (CYP11B1/CYP11B2) of ~170 versus < 15 for standard comparators fadrozole and LCI699. The ethyl‑spacer ensures > 10‑fold selectivity while maintaining sub‑3 nM potency and clean hepatic CYP profiles (IC₅₀ > 50 μM for CYP1A2, 2C9, 2C19, 2D6, 3A4) [3].

CYP17A1 Inhibitor Programs for Castration‑Resistant Prostate Cancer

Provides the active geometry for CYP17A1 inhibitors, with structurally analogous hybrid compounds achieving IC₅₀ values of 4 nM. The ethyl‑bridged pyridin‑2‑yl–indole architecture confers > 25‑fold potency over linker‑absent analogs, essential for achieving nanomolar inhibition of androgen biosynthesis [4].

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